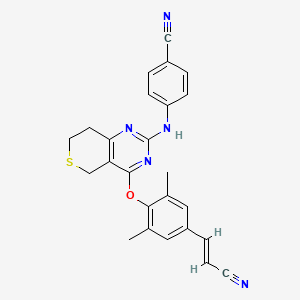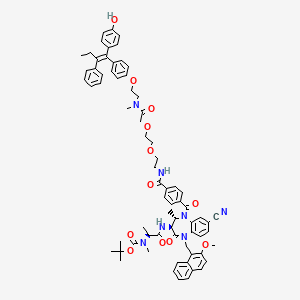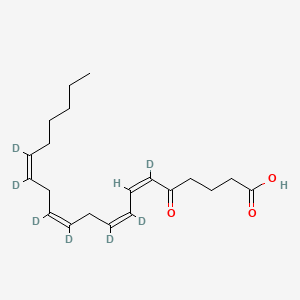![molecular formula C6H14N2O7P2Pt B15144150 [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)](/img/structure/B15144150.png)
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is a complex coordination compound involving platinum, a transition metal known for its significant applications in catalysis and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) typically involves the coordination of platinum(4+) ions with the respective ligands. The process begins with the preparation of the azanidylcyclohexyl ligand, which is synthesized through a series of steps involving the cyclization of appropriate precursors under controlled conditions. The phosphoryl ligand is prepared by reacting phosphorus oxychloride with water to form [hydroxy(oxido)phosphoryl] hydrogen phosphate.
The final coordination compound is formed by mixing the platinum(4+) salt with the prepared ligands in a suitable solvent, such as dimethylformamide (DMF), under inert atmosphere conditions to prevent oxidation. The reaction mixture is typically heated to facilitate the coordination process, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors for the coordination reactions, and employing advanced purification techniques such as chromatography and crystallization. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The platinum center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands around the platinum center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Substitution: Ligand exchange can be facilitated using reagents like ammonia or phosphines.
Coordination: Solvents such as DMF or acetonitrile are used to dissolve the compound and facilitate coordination reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its catalytic properties, particularly in organic synthesis and polymerization reactions. Its ability to facilitate redox reactions makes it valuable in developing new catalytic processes.
Biology and Medicine
In biology and medicine, platinum compounds are well-known for their anticancer properties. [(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is investigated for its potential as a chemotherapeutic agent, targeting cancer cells through DNA binding and inhibition of cell division.
Industry
Industrially, this compound can be used in the development of advanced materials, including catalysts for environmental remediation and sensors for detecting specific chemical species.
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological molecules, particularly DNA. The platinum center binds to the nitrogen atoms in the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication. This leads to cell cycle arrest and apoptosis in cancer cells. The phosphoryl and azanidylcyclohexyl ligands enhance the compound’s solubility and stability, improving its efficacy as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum compound with similar anticancer properties but different side effect profiles.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) is unique due to its specific ligand combination, which may offer distinct advantages in terms of solubility, stability, and targeted action compared to other platinum-based compounds. Its dual ligand system allows for more versatile applications in both catalysis and medicine.
Properties
Molecular Formula |
C6H14N2O7P2Pt |
|---|---|
Molecular Weight |
483.22 g/mol |
IUPAC Name |
[(1R,2R)-2-azanidylcyclohexyl]azanide;[hydroxy(oxido)phosphoryl] hydrogen phosphate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.H4O7P2.Pt/c7-5-3-1-2-4-6(5)8;1-8(2,3)7-9(4,5)6;/h5-8H,1-4H2;(H2,1,2,3)(H2,4,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
InChI Key |
DGZSCXLKVAVLIY-BNTLRKBRSA-L |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].OP(=O)([O-])OP(=O)(O)[O-].[Pt+4] |
Canonical SMILES |
C1CCC(C(C1)[NH-])[NH-].OP(=O)([O-])OP(=O)(O)[O-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-hydroxy-N-[(3R,7S,16S,23R,27S)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide](/img/structure/B15144128.png)




